Ethyl 5-hydroxynicotinate Ethyl 5-hydroxynicotinate
Brand Name: Vulcanchem
CAS No.: 59288-38-9
VCID: VC21306364
InChI: InChI=1S/C8H9NO3/c1-2-12-8(11)6-3-7(10)5-9-4-6/h3-5,10H,2H2,1H3
SMILES: CCOC(=O)C1=CC(=CN=C1)O
Molecular Formula: C8H9NO3
Molecular Weight: 167.16 g/mol

Ethyl 5-hydroxynicotinate

CAS No.: 59288-38-9

Cat. No.: VC21306364

Molecular Formula: C8H9NO3

Molecular Weight: 167.16 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-hydroxynicotinate - 59288-38-9

Specification

CAS No. 59288-38-9
Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
IUPAC Name ethyl 5-hydroxypyridine-3-carboxylate
Standard InChI InChI=1S/C8H9NO3/c1-2-12-8(11)6-3-7(10)5-9-4-6/h3-5,10H,2H2,1H3
Standard InChI Key LFDNUOROKFFJLE-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC(=CN=C1)O
Canonical SMILES CCOC(=O)C1=CC(=CN=C1)O

Introduction

Chemical Identity and Structure

Ethyl 5-hydroxynicotinate (CAS: 59288-38-9) is a nicotinic acid derivative with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol . The compound features a pyridine ring with a hydroxyl group at the 5-position and an ethyl ester group at the 3-position . This structure gives the molecule unique chemical properties that make it valuable in organic synthesis.

Nomenclature and Identifiers

The compound is known by several synonyms in chemical literature and commercial catalogs:

Identifier TypeValue
Primary NameEthyl 5-hydroxynicotinate
CAS Number59288-38-9
Molecular FormulaC8H9NO3
Molecular Weight167.16 g/mol
InChIInChI=1S/C8H9NO3/c1-2-12-8(11)6-3-7(10)5-9-4-6/h3-5,10H,2H2,1H3
InChIKeyLFDNUOROKFFJLE-UHFFFAOYSA-N
SMILESCCOC(=O)C1=CC(=CN=C1)O

Table 1: Chemical identifiers for ethyl 5-hydroxynicotinate

Physical and Chemical Properties

Ethyl 5-hydroxynicotinate exists as an off-white powder with specific physical and chemical characteristics that determine its behavior in various applications and reactions.

Physical Properties

PropertyValueMethod
Physical StateOff-white powderObserved
Melting Point135-136°CMeasured
Boiling Point375.4±22.0°CPredicted
Density1.233±0.06 g/cm³Predicted
pKa8.48±0.10Predicted

Table 2: Physical properties of ethyl 5-hydroxynicotinate

Spectroscopic Properties

The compound has been well-characterized using various spectroscopic techniques:

Spectroscopic MethodData
¹H NMR (500 MHz, DMSO-d6)δ: 1.33 (t, J = 7.1 Hz, 3H); 4.33 (q, J = 7.1 Hz, 2H), 7.61 (dd, J = 2.7, 1.9 Hz, 1H), 8.36 (d, J = 2.7 Hz, 1H), 8.50-8.63 (m, 1H), 10.39 (s, 1H)
¹³C NMR (126 MHz, DMSO-d6)δ: 14.5, 61.6, 122.3, 126.8, 141.1, 142.8, 154.1, 165.3
FTIR (cm⁻¹)3014, 2991, 2921, 1719, 1584, 1444, 1299, 1211, 1100, 1024
ESI [M + H]⁺m/z calculated for (C8H9NO3)H⁺: 168.06552, found: 168.06555

Table 3: Spectroscopic data for ethyl 5-hydroxynicotinate

Synthesis and Preparation Methods

Laboratory Synthesis

One of the most common methods for synthesizing ethyl 5-hydroxynicotinate is through the esterification of 5-hydroxynicotinic acid with ethanol in the presence of sulfuric acid as a catalyst.

Experimental Procedure

A detailed synthetic route described in the literature provides a reliable method for preparing ethyl 5-hydroxynicotinate:

  • 5-Hydroxynicotinic acid (5.01 g, 36.0 mmol) is combined with absolute ethanol (20 mL) in a recovery flask.

  • Sulfuric acid (2.0 mL, 37.5 mmol) is carefully added in two portions over 1 minute.

  • The mixture is refluxed at 95-100°C for 18 hours.

  • After cooling to room temperature, the solution is neutralized with saturated sodium bicarbonate solution (125 mL).

  • The product is extracted with ethyl acetate, dried over sodium sulfate, and isolated after solvent removal.

  • This procedure yields 4.42 g (73%) of ethyl 5-hydroxynicotinate as a white powder .

Alternative Synthesis Methods

While the direct esterification of 5-hydroxynicotinic acid is the most common approach, other methods may include:

  • Transesterification from methyl 5-hydroxynicotinate

  • Selective reduction of ethyl 5-nitronicotinate followed by diazotization and hydrolysis

  • Protection-deprotection strategies when working with polyfunctionalized nicotinic acid derivatives

It's worth noting that commercially available ethyl 5-hydroxynicotinate can also be used directly, as it has been reported to work equally well as freshly prepared ester in downstream chemistry .

Applications in Organic Synthesis

Ethyl 5-hydroxynicotinate serves as a versatile building block in organic synthesis due to its reactive functional groups.

Pharmacological Research

Derivatives of 5-hydroxynicotinic acid, including ethyl 5-hydroxynicotinate, have been studied for their potential cardioprotective activities. Research indicates that certain metal complexes of 5-hydroxynicotinic acid, such as K-5-hydroxynicotinic acid (SSC-77) and Mg-5-hydroxynicotinic acid (SSC-497), demonstrate cardioprotective effects in doxorubicin-induced pathology models .

Cycloaddition Chemistry

Ethyl 5-hydroxynicotinate has been utilized in the synthesis of oxidopyridinium ions that subsequently undergo 4+3 cycloaddition reactions. In one study, ethyl 5-hydroxynicotinate was reacted with (trans)-2-phenylcyclohexyl 2-chloroacetate to generate N-acyl oxidopyridinium ion, which then underwent a 4+3 cycloaddition reaction with 2,3-dimethylbutadiene to produce the desired cycloadduct in 28% yield .

Synthetic Intermediate

The compound serves as a starting material for the preparation of more complex heterocyclic compounds, particularly those requiring selective functionalization of the pyridine ring. The hydroxyl group at the 5-position and the ester group at the 3-position provide handles for further transformations.

SupplierQuantityPurityPrice
Cymit Quimica250mgNot specified32.00 €
Cymit Quimica1gNot specified57.00 €
Cymit Quimica5gNot specified199.00 €
Aladdin Scientific1g98%$213.90
Aladdin Scientific5g98%$961.90

Table 4: Commercial availability and pricing of ethyl 5-hydroxynicotinate

CategoryInformation
Risk Statements20/21/22-36/37/38
Safety Statements26-37/39
HS Code29339900

Table 5: Safety information for ethyl 5-hydroxynicotinate

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